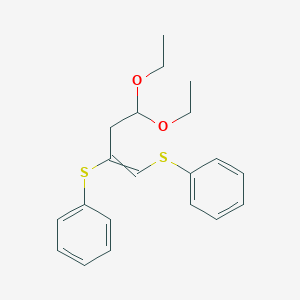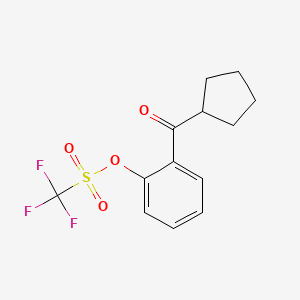
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido metanosulfónico, trifluoro-, éster 2-(ciclo-pentilcarbonil)fenílico es un compuesto orgánico complejo caracterizado por su estructura única, que incluye una porción de ácido trifluorometanosulfónico y un grupo ciclo-pentilcarbonilo unido a un éster fenílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido metanosulfónico, trifluoro-, éster 2-(ciclo-pentilcarbonil)fenílico típicamente implica la esterificación del ácido trifluorometanosulfónico con 2-(ciclo-pentilcarbonil)fenol. Esta reacción a menudo es catalizada por ácidos fuertes como el ácido sulfúrico o el propio ácido metanosulfónico. Las condiciones de reacción generalmente incluyen:
Temperatura: Temperaturas moderadas (50-70°C) para garantizar velocidades de reacción óptimas.
Solvente: Los solventes comunes incluyen diclorometano o tolueno para disolver los reactivos y facilitar la reacción.
Catalizador: Ácidos fuertes como el ácido sulfúrico o el ácido metanosulfónico para promover la esterificación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados para el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es común. Además, se emplean pasos de purificación como la destilación o la recristalización para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido metanosulfónico, trifluoro-, éster 2-(ciclo-pentilcarbonil)fenílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica son posibles, especialmente en los grupos éster y ácido sulfónico.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en medio acuoso para reacciones de hidrólisis.
Productos principales
Oxidación: Formación de ácidos carboxílicos y ácidos sulfónicos.
Reducción: Formación de alcoholes y derivados de ácido sulfónico reducidos.
Sustitución: Formación de compuestos fenólicos y ésteres sustituidos.
Aplicaciones Científicas De Investigación
El ácido metanosulfónico, trifluoro-, éster 2-(ciclo-pentilcarbonil)fenílico tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como reactivo en la síntesis orgánica, particularmente en reacciones de acilación y esterificación.
Biología: Investigado por su potencial como sonda bioquímica debido a sus características estructurales únicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Utilizado en la producción de productos químicos especiales y como catalizador en varios procesos industriales
Mecanismo De Acción
El mecanismo de acción del ácido metanosulfónico, trifluoro-, éster 2-(ciclo-pentilcarbonil)fenílico involucra su interacción con objetivos moleculares específicos. La porción de ácido trifluorometanosulfónico actúa como un catalizador ácido fuerte, facilitando varias transformaciones químicas. El grupo ciclo-pentilcarbonilo mejora la estabilidad y la reactividad del compuesto. El enlace éster permite una fácil hidrólisis, lo que lo convierte en un intermedio versátil en la síntesis orgánica .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido trifluorometanosulfónico, éster 2-(ciclo-pentilcarbonil)fenílico
- Ácido metanosulfónico, éster 2-(ciclo-pentilcarbonil)fenílico
- Ácido trifluorometanosulfónico, éster fenílico
Singularidad
El ácido metanosulfónico, trifluoro-, éster 2-(ciclo-pentilcarbonil)fenílico es único debido a la presencia de grupos tanto de ácido trifluorometanosulfónico como de ciclo-pentilcarbonilo, que imparten propiedades químicas distintas. Esta combinación mejora su reactividad y estabilidad en comparación con compuestos similares, lo que lo hace valioso en aplicaciones especializadas .
Propiedades
Número CAS |
646522-79-4 |
|---|---|
Fórmula molecular |
C13H13F3O4S |
Peso molecular |
322.30 g/mol |
Nombre IUPAC |
[2-(cyclopentanecarbonyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H13F3O4S/c14-13(15,16)21(18,19)20-11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Clave InChI |
GMKPUZYREWOMAC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


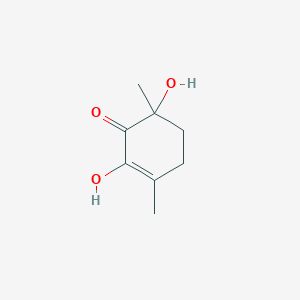
![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
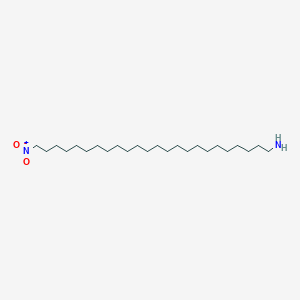
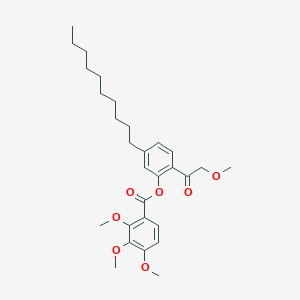
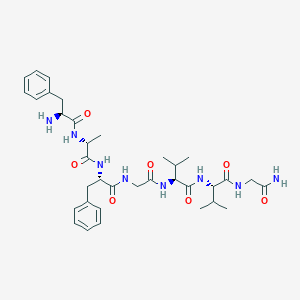
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
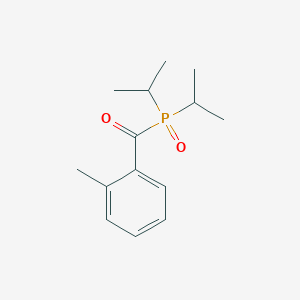
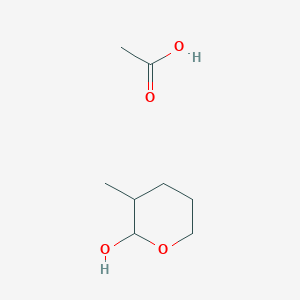
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
